Acetic acid--(~13~C,~15~N_2_)methanimidamide (1/1)
Overview
Description
Acetic acid–(~13~C,~15~N_2_)methanimidamide (1/1) is a compound with the molecular formula C3H8N2O2. It is a labeled compound where carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid–(~13~C,~15~N_2_)methanimidamide (1/1) typically involves the reaction of isotopically labeled acetic acid with methanimidamide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the incorporation of the isotopic labels without altering the chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(~13~C,~15~N_2_)methanimidamide (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other simpler compounds .
Scientific Research Applications
Acetic acid–(~13~C,~15~N_2_)methanimidamide (1/1) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetic acid–(~13~C,~15~N_2_)methanimidamide (1/1) involves its interaction with specific molecular targets and pathways. The isotopic labels allow researchers to track the compound’s behavior and interactions at the molecular level, providing insights into its effects and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isotopically labeled acetic acid derivatives and methanimidamide compounds. Examples include:
Uniqueness
The uniqueness of Acetic acid–(~13~C,~15~N_2_)methanimidamide (1/1) lies in its dual isotopic labeling, which provides a more detailed and comprehensive understanding of its behavior in various scientific studies compared to compounds with a single isotopic label .
Properties
IUPAC Name |
acetic acid;(13C)methanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)/i;1+1,2+1,3+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOLVIIHTDKJRY-BURVIEGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[13CH](=[15NH])[15NH2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745845 | |
Record name | Acetic acid--(~13~C,~15~N_2_)methanimidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215774-22-3 | |
Record name | Acetic acid--(~13~C,~15~N_2_)methanimidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | acetic acid;(13C)methanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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